molecular formula C14H11ClF3N B8196441 (3'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine

(3'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine

Cat. No.: B8196441
M. Wt: 285.69 g/mol
InChI Key: CLVCPVRWWFSJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3’-Chloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine is an organic compound that features a biphenyl structure with a chloro and trifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often require a solvent like tetrahydrofuran (THF) and a catalyst such as tetrabutylammonium fluoride .

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3’-Chloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

Chemistry

In chemistry, (3’-Chloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceuticals .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, making them more effective .

Industry

In the industrial sector, (3’-Chloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine is used in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of (3’-Chloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to biological targets, such as enzymes or receptors, by increasing hydrophobic interactions and electronic effects . This can lead to the modulation of biological pathways and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3’-Chloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups on the biphenyl structure provides a distinct set of properties that can be leveraged in various applications .

Properties

IUPAC Name

[3-(3-chlorophenyl)-5-(trifluoromethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N/c15-13-3-1-2-10(7-13)11-4-9(8-19)5-12(6-11)14(16,17)18/h1-7H,8,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVCPVRWWFSJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)CN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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